

16-Hydroxyhexadecan-2-one: Strategic Derivatization & Macrocyclic Synthesis

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Compound of Interest

Compound Name: 16-Hydroxyhexadecan-2-one

CAS No.: 421576-50-3

Cat. No.: B14234066

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Executive Summary

16-Hydroxyhexadecan-2-one (CAS: 421576-50-3) represents a critical "bifunctional scaffold" in organic synthesis and lipid chemistry.^[1] Characterized by a terminal primary hydroxyl group and a distal methyl ketone, this C16 molecule serves as a divergent precursor. It is primarily utilized in the synthesis of macrocyclic musks (such as Exaltolide and Isomuscone) and as a monomer for biocompatible polyesters.

For drug development and materials scientists, this molecule offers a unique "switchable" reactivity: the methyl ketone allows for chain shortening (Haloform) or ester insertion (Baeyer-Villiger), while the terminal alcohol provides an anchor for polymerization or conjugation.

Chemical Identity & Structural Logic

The molecule consists of a 16-carbon backbone.^{[1][2][3][4]} The "2-one" designation places a ketone at the C2 position, leaving a methyl group at C1. The "16-hydroxy" designation places a primary alcohol at the

-terminus.[1][4]

Property	Specification
IUPAC Name	16-Hydroxyhexadecan-2-one
Molecular Formula	
Molecular Weight	256.43 g/mol
Key Functional Groups	Methyl Ketone (C2), Primary Alcohol (C16)
Synthetic Class	-Hydroxy Methyl Ketone
Primary Utility	Precursor to C15 Lactones (Exaltolide) & C16 Ketones (Isomuscone)

The "Masked" Macrocycle Concept

From a retrosynthetic perspective, **16-Hydroxyhexadecan-2-one** is a linear equivalent of valuable macrocycles.

- Path A (C15 Ring): Oxidative cleavage of the C1 methyl group yields 15-hydroxypentadecanoic acid, which cyclizes to Exaltolide.
- Path B (C16 Ring): Oxidation of the C16 alcohol to an aldehyde, followed by intramolecular aldol condensation, yields Isomuscone.

Synthesis & Production Strategies

High-purity synthesis is required to avoid trace aliphatic impurities that degrade polymer properties or fragrance profiles.[1]

Biocatalytic -Hydroxylation

While chemical oxidation of hexadecanone is possible, it lacks regioselectivity.[1] The preferred route for high-value applications utilizes Cytochrome P450 monooxygenases (e.g., CYP450 from *Candida tropicalis*) to selectively hydroxylate the terminal methyl group of 2-hexadecanone.[1]

- Substrate: 2-Hexadecanone (commercially available from palmitic acid decarboxylation).[1]
- Catalyst: Engineered yeast strains expressing CYP450/NADPH reductase.
- Yield: Typically >80% regioselectivity for the
-position.[1]

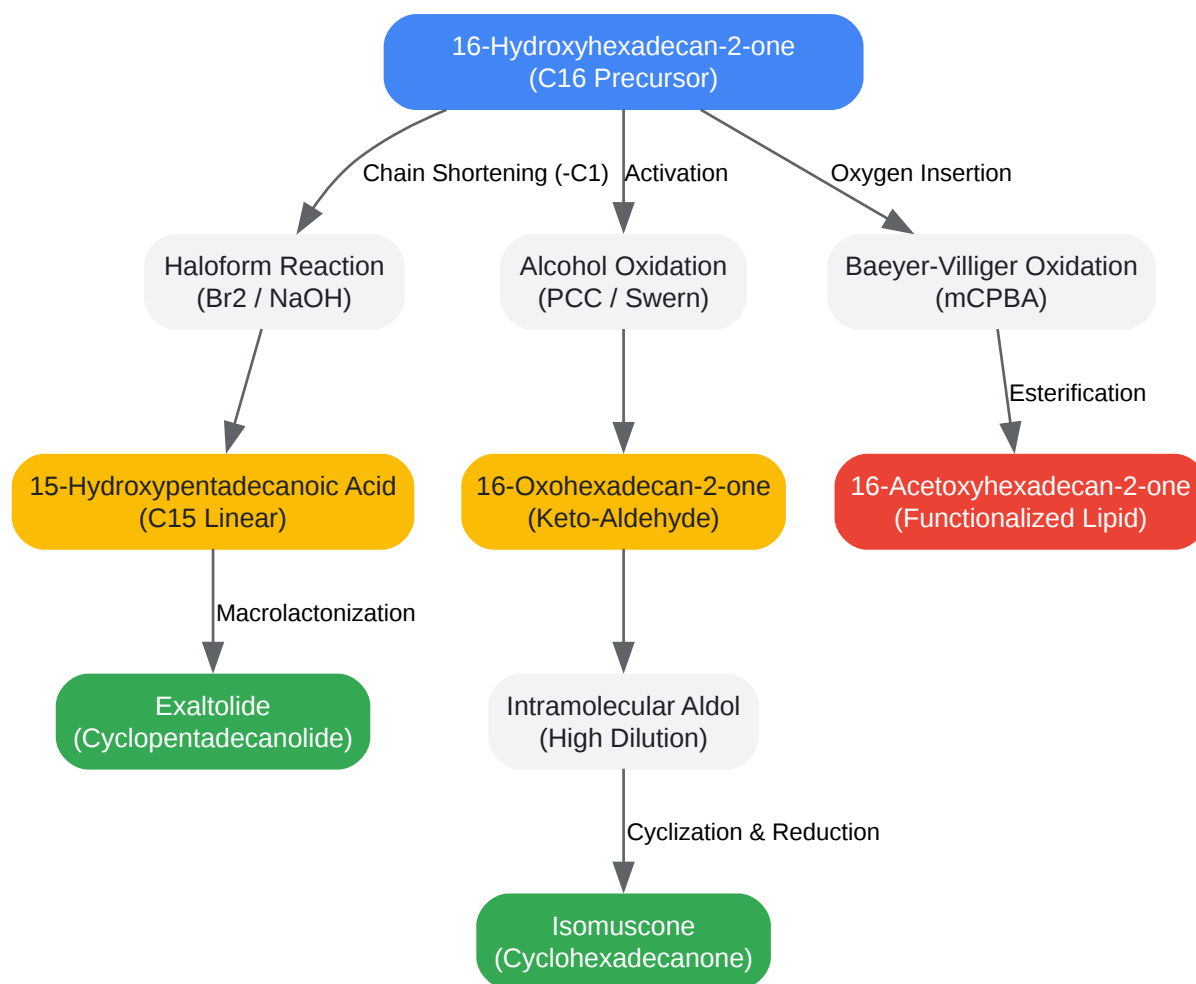
Chemical Synthesis from 1,16-Hexadecanediol

For laboratories without biocatalytic infrastructure, a statistical chemical approach is viable but requires rigorous purification.

- Mono-protection: React 1,16-hexadecanediol with 1 equivalent of TBS-Cl or AcCl.[1]
- Oxidation: Oxidize the remaining free alcohol to the aldehyde (Swern) and then alkylate (Grignard MeMgBr) followed by re-oxidation to the ketone.
- Deprotection: Removal of the silyl/acyl group yields the target.

Derivatization Pathways (The Core Technology)

The utility of **16-Hydroxyhexadecan-2-one** lies in its derivatives.[1] The following diagram illustrates the divergent pathways available to the medicinal or process chemist.



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Figure 1: Divergent synthetic pathways from **16-Hydroxyhexadecan-2-one**. Pathway A leads to C15 musks; Pathway B leads to C16 musks.

Pathway A: The Haloform Route to Exaltolide

This is the most robust method for converting the C16 ketone into the C15 lactone.

- Mechanism: The methyl ketone is exhaustively halogenated to a trihalo-intermediate, which is then cleaved by hydroxide.
- Result: Loss of the terminal methyl carbon as haloform (CHX₃), yielding the C15 -hydroxy acid.

- Application: The resulting 15-hydroxypentadecanoic acid is the direct precursor to Exaltolide (a musk used in high-end perfumery and as a fixative).[1]

Pathway B: The Aldol Route to Isomuscone

- Mechanism: Oxidation of the C16 hydroxyl to an aldehyde creates a "1,16-dicarbonyl" system. Under high-dilution conditions with a base catalyst, the enolate of the methyl ketone attacks the distal aldehyde.
- Result: A 16-membered enone ring, which is hydrogenated to Cyclohexadecanone (Isomuscone).

Experimental Protocol: Haloform Oxidation

Objective: Conversion of **16-Hydroxyhexadecan-2-one** to 15-Hydroxypentadecanoic Acid.

Scale: 10 mmol (approx. 2.56 g).

Reagents:

- Substrate: **16-Hydroxyhexadecan-2-one** (2.56 g)[1]
- Bromine (): 3.0 mL (Excess)
- Sodium Hydroxide (NaOH): 6M aqueous solution
- Dioxane: 20 mL (Solvent)
- Sodium Bisulfite (): Quenching agent

Step-by-Step Methodology:

- Solubilization: Dissolve 2.56 g of substrate in 20 mL of dioxane in a round-bottom flask cooled to 0°C.

- Hypobromite Formation (In-situ): In a separate beaker, add 3.0 mL of bromine dropwise to 15 mL of cold 6M NaOH. Stir until the solution is yellow/orange (Sodium Hypobromite formation).
- Addition: Add the hypobromite solution dropwise to the substrate solution at 0°C over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side oxidations.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
 - Self-Validation Check: Monitor via TLC (Silica, 50:50 Hexane/EtOAc). The starting material () should disappear, replaced by a polar spot at the baseline (Acid salt).
- Quenching: Add saturated solution until the yellow color persists (destroying excess oxidant).
- Acidification: Acidify to pH 2 with 1M HCl. The product (15-hydroxypentadecanoic acid) will precipitate or oil out.^[1]
- Extraction: Extract with Ethyl Acetate (mL). Wash combined organics with brine, dry over , and concentrate.
- Purification: Recrystallize from Acetone/Hexane.

Data Interpretation:

- ¹H NMR (CDCl₃): Disappearance of the singlet at ppm (Methyl ketone). Appearance of a broad singlet at ppm (Carboxylic acid).

Future Outlook: Biomedical Applications

Beyond fragrance, **16-Hydroxyhexadecan-2-one** derivatives are emerging in Lipid Nanoparticle (LNP) research.[1] The ability to conjugate drugs to the hydroxyl end while modifying the ketone end (e.g., via reductive amination with ionizable amines) allows for the creation of tunable lipids for mRNA delivery.

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